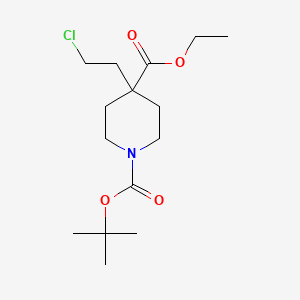

Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H24ClNO4. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of 1-Boc-4-piperidone with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild heating conditions.

Major Products Formed

Substitution Reactions: Products include substituted piperidine derivatives.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also act as a prodrug, releasing active metabolites upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

- Ethyl N-Boc-piperidine-4-carboxylate

- N-Boc-4-piperidineacetaldehyde

Uniqueness

Ethyl1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is unique due to its combination of a Boc-protected piperidine ring and a chloroethyl group. This structure allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Ethyl 1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which may influence its interactions with biological targets, leading to various therapeutic applications.

Ethyl 1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a chloroethyl substituent, and a piperidine ring. These structural components are significant as they can affect the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act through:

- Receptor Binding: The compound can bind to various receptors or enzymes, modulating their activity and leading to physiological effects.

- Enzyme Inhibition: It has been studied for its potential to inhibit enzymes related to cancer progression and neurodegenerative diseases.

Biological Activities

Research indicates that Ethyl 1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate exhibits several biological activities:

Anticancer Properties

Studies have shown that piperidine derivatives, including this compound, possess significant anticancer activity . For instance:

- In vitro studies demonstrated that related compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and FaDu (hypopharyngeal cancer) cells, suggesting potential therapeutic applications in oncology .

- The mechanism involves disrupting microtubule assembly, which is critical for cell division, leading to increased cytotoxicity against tumor cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

- Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease . This inhibition can enhance cholinergic signaling, offering a therapeutic angle for cognitive disorders.

Case Studies

Several studies have focused on the synthesis and evaluation of piperidine derivatives similar to Ethyl 1-Boc-4-(2-chloroethyl)piperidine-4-carboxylate:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their anticancer activities. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine compounds revealed that modifications at the chloroethyl position significantly affect biological activity. Compounds with more saturated structures tended to show better interaction with target proteins .

Data Table: Biological Activities of Piperidine Derivatives

Properties

Molecular Formula |

C15H26ClNO4 |

|---|---|

Molecular Weight |

319.82 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C15H26ClNO4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-11H2,1-4H3 |

InChI Key |

KIBNEMIIQVFXBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.